4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol
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Overview
Description
4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, which is further connected to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-methoxybenzyl alcohol with 3-bromopropanol in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and hydroxylation, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. For instance, the compound can inhibit the production of reactive oxygen species (ROS) and modulate the activity of enzymes involved in oxidative stress . It may also interact with cellular receptors and signaling molecules, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and used in similar applications.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Shares structural similarities and is studied for its biological activities.
Phenol, 2-methoxy-4-propyl-: Another related compound with distinct chemical properties and applications.
Uniqueness
4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90139-55-2 |
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Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[3-[(4-hydroxy-3-methoxyphenyl)methoxy]propyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H22O5/c1-21-17-10-13(5-7-15(17)19)4-3-9-23-12-14-6-8-16(20)18(11-14)22-2/h5-8,10-11,19-20H,3-4,9,12H2,1-2H3 |
InChI Key |
FCHAKBIMHGZSED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCOCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
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